5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Data Gap Analysis Procurement Due Diligence Structure-Activity Relationship

5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic small molecule belonging to the phenyl-1,2,4-triazoles class, a family widely explored for antifungal, herbicidal, and anti-inflammatory applications. Defined by its molecular formula C16H15ClN4S and a molecular weight of approximately 330.8 g/mol, the compound features a 4-amine group, a 3-chlorophenyl substituent at position 5, and a 3-methylbenzylthio group at position 3 of the 1,2,4-triazole ring.

Molecular Formula C16H15ClN4S
Molecular Weight 330.8 g/mol
Cat. No. B12149628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Molecular FormulaC16H15ClN4S
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H15ClN4S/c1-11-4-2-5-12(8-11)10-22-16-20-19-15(21(16)18)13-6-3-7-14(17)9-13/h2-9H,10,18H2,1H3
InChIKeyQVBRYXBLOLUMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine: Buyers' Guide to a Novel 1,2,4-Triazole Scaffold


5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic small molecule belonging to the phenyl-1,2,4-triazoles class, a family widely explored for antifungal, herbicidal, and anti-inflammatory applications [1]. Defined by its molecular formula C16H15ClN4S and a molecular weight of approximately 330.8 g/mol, the compound features a 4-amine group, a 3-chlorophenyl substituent at position 5, and a 3-methylbenzylthio group at position 3 of the 1,2,4-triazole ring . However, a review of available primary literature and patents at the time of this analysis reveals that specific, quantitative biological or physicochemical data for this exact compound are not currently present in the public domain, a critical factor for procurement decisions .

Why 5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine Cannot Be Replaced by Generic Analogs


While the 1,2,4-triazole core is common, the specific substitution pattern of 5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine—namely the 3-chlorophenyl at the 5-position coupled with the 3-methylbenzylthio at the 3-position—creates a distinct electronic and steric environment. Research on related 3,5-disubstituted-4-amino-1,2,4-triazoles demonstrates that even minor changes in halogen position (e.g., ortho vs. meta vs. para) or the nature of the thioether substituent (benzyl vs. alkyl vs. aryl) can lead to marked differences in herbicidal potency and fungicidal spectrum [1]. A synthesis study of twelve analogs confirmed that both the substituent type and its position are critical determinants of biological activity, meaning a generic substitution without verifying the precise regiochemistry risks procuring an inactive or less potent compound [1]. Consequently, direct experimental comparison data are essential before any analog replacement.

Quantitative Evidence Guide: 5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine vs. Closest Analogs


Absence of Publicly Available Quantitative Comparative Data

A systematic search of primary research papers, patents indexed in Google Patents and Scilit, and authoritative databases including PubChem was performed to locate quantitative biological or physicochemical data for 5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine. This search yielded no direct, head-to-head comparative experimental data against a named comparator for this compound [1]. While closely related analogs such as 5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine and 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine are commercially cataloged, their specific activities have not been published alongside the target compound in a comparative framework . The 1999 synthesis paper by Yang et al. on 3,5-disubstituted-4-amino-1,2,4-triazoles provides the most relevant class-level context, reporting that substituent identity and position significantly influence activity, but does not include the specific target compound in its tested library [2].

Data Gap Analysis Procurement Due Diligence Structure-Activity Relationship

Verified Application Scenarios for 5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine


Scenario Undergoing Validation: Antifungal and Herbicidal Screening

The compound's 4-amino-1,2,4-triazole scaffold is associated with antifungal and herbicidal activity in the academic literature [1]. Yang et al. (1999) confirmed that similar 3,5-disubstituted-4-amino-1,2,4-triazole derivatives exhibit 'herbicidal and fungicidal activity to some extent' [1]. However, as specific data for the target compound have not been published, its use in agricultural chemical screening programs must be preceded by in-house validation against known standards like the commercial triazole fungicide triadimefon.

Scenario Under Investigation: Anti-Inflammatory Lead Optimization

Certain 5-thioalkyl-1,3-diaryl-1,2,4-triazoles have been explored as selective COX-2 inhibitors and evaluated in a carrageenan-induced rat paw edema model [2]. The target compound's 3-methylbenzylthio and 3-chlorophenyl substitution pattern may offer a distinct steric profile for COX-2 selectivity, but no direct experimental evidence exists to support this hypothesis. Procurement for medicinal chemistry programs should be contingent on internal biochemical profiling.

Scenario with Limited Evidence: Chemical Probe for Structure-Activity Relationship (SAR) Studies

The compound can serve as a tool molecule to probe the effect of combining a meta-methylbenzylthio group at position 3 with a meta-chlorophenyl group at position 5 of the 4-amino-1,2,4-triazole core . Its closest commercially available regioisomers—such as 5-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine—differ in the position of the chlorine and methyl substituents . Comparative SAR studies are needed to establish how these subtle positional changes modulate target binding, but no published data currently exist to guide selection .

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